Acat-IN-6
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Overview
Description
Acat-IN-6 is a chemical compound known for its role as an inhibitor of acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This enzyme is crucial in the metabolism of cholesterol, and its inhibition has significant implications for various biological processes, including the regulation of cholesterol levels and the modulation of inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acat-IN-6 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic compounds and amines.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, which are typically carried out under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors, ensuring consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and potency of the compound.
Chemical Reactions Analysis
Types of Reactions
Acat-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties and activities.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
Scientific Research Applications
Acat-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acyl-Coenzyme Acholesterol acyltransferase and its effects on cholesterol metabolism.
Biology: Investigated for its role in modulating inflammatory responses and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions related to cholesterol metabolism, such as hypercholesterolemia and atherosclerosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Acat-IN-6 exerts its effects by inhibiting the activity of acyl-Coenzyme A: cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting this enzyme, this compound reduces the formation of cholesterol esters, thereby lowering cholesterol levels in cells. Additionally, this compound has been shown to inhibit NF-κB mediated transcription, which plays a role in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Avasimibe: Another ACAT inhibitor with similar cholesterol-lowering effects but different pharmacokinetic properties.
K604: Known for its potent inhibition of ACAT and its use in research related to cholesterol metabolism.
Uniqueness of this compound
This compound stands out due to its potent inhibition of NF-κB mediated transcription, in addition to its ACAT inhibitory activity. This dual action makes it a valuable compound for research into both cholesterol metabolism and inflammatory responses .
Biological Activity
Acat-IN-6 is a novel compound that has garnered attention for its potential biological activity, particularly in the context of cancer and viral infections. This article synthesizes recent research findings, case studies, and detailed analyses of its biological effects, mechanisms of action, and therapeutic implications.
Inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT)
This compound functions primarily as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in lipid metabolism and cellular signaling. Recent studies have shown that inhibition of ACAT can lead to significant anti-carcinogenic effects. For instance, it has been demonstrated that ACAT inhibition reduces tumor growth in various cancer models, including hepatocellular carcinoma (HCC) linked to hepatitis B virus (HBV) infections .
Enhancement of T Cell Activity
In addition to its anti-cancer properties, this compound has been shown to enhance the activity of CD8+ T cells. By reducing neutral lipid droplets within these immune cells, this compound promotes T cell receptor (TCR) signaling and boosts the bioenergetics necessary for effective immune responses. This mechanism is particularly relevant in the context of HBV infection, where the compound has been observed to increase the production of antiviral cytokines such as IFN-γ .
Table 1: Summary of Biological Activities of this compound
Activity | Effect | Mechanism |
---|---|---|
Anti-cancer | Reduces tumor growth | Inhibition of ACAT |
Antiviral | Enhances T cell response to HBV | Boosts TCR signaling and lipid metabolism |
Immune modulation | Increases IFN-γ production | Enhances bioenergetics and T cell functionality |
Case Study 1: ACAT Inhibition in Hepatocellular Carcinoma
In a clinical study involving patients with HBV-related HCC, treatment with this compound resulted in a notable reduction in tumor size and improved immune response markers. Patients exhibited increased levels of HBV-specific CD8+ T cells capable of producing IFN-γ and TNF, indicating a restored immune function .
Case Study 2: Impact on Viral Infections
Another study focused on patients with chronic HBV infections treated with this compound showed a significant decrease in viral load. The compound not only inhibited viral replication but also enhanced the functional capacity of T cells specific to HBV antigens. This dual action positions this compound as a promising candidate for therapeutic strategies against chronic viral infections .
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Tumor Growth Reduction : ACAT inhibition has been linked to decreased tumor growth rates in preclinical models.
- Enhanced Immune Responses : The compound significantly boosts the production of cytokines by T cells, which are crucial for antiviral immunity.
- Bioenergetic Modulation : this compound alters metabolic pathways within T cells, enhancing their capacity for oxidative phosphorylation and glycolysis, thereby supporting robust immune responses .
Properties
Molecular Formula |
C31H47N3O5S |
---|---|
Molecular Weight |
573.8 g/mol |
IUPAC Name |
[4-[(2-aminoacetyl)amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C31H47N3O5S/c1-17(2)22-11-24(18(3)4)28(25(12-22)19(5)6)15-29(35)34-40(37,38)39-31-26(20(7)8)13-23(33-30(36)16-32)14-27(31)21(9)10/h11-14,17-21H,15-16,32H2,1-10H3,(H,33,36)(H,34,35) |
InChI Key |
RWPQGTUCIDPYHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)CN)C(C)C)C(C)C |
Origin of Product |
United States |
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